molecular formula C12H13NO B11772754 1,2,8-Trimethylquinolin-4(1H)-one

1,2,8-Trimethylquinolin-4(1H)-one

Cat. No.: B11772754
M. Wt: 187.24 g/mol
InChI Key: ZRBCVJDUDYQJNR-UHFFFAOYSA-N
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Description

1,2,8-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three methyl groups attached to the quinoline ring at positions 1, 2, and 8, and a ketone group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Trimethylquinolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with acetic anhydride can yield the desired compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1,2,8-Trimethylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1,2,8-Trimethylquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,8-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1,2,8-Trimethylquinolin-4(1H)-one.

    2-Methylquinoline: A similar compound with a single methyl group at position 2.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.

Uniqueness

This compound is unique due to the presence of three methyl groups and a ketone group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,8-trimethylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8-5-4-6-10-11(14)7-9(2)13(3)12(8)10/h4-7H,1-3H3

InChI Key

ZRBCVJDUDYQJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2C)C

Origin of Product

United States

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